molecular formula C8H14Cl2N2 B6225730 2-(aminomethyl)-3-methylaniline dihydrochloride CAS No. 2770359-07-2

2-(aminomethyl)-3-methylaniline dihydrochloride

Cat. No.: B6225730
CAS No.: 2770359-07-2
M. Wt: 209.1
InChI Key:
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Description

2-(aminomethyl)-3-methylaniline dihydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to the benzene ring, along with a methyl group at the meta position. The compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-methylaniline dihydrochloride typically involves the reaction of 3-methylaniline with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-methylaniline is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate compound.

    Step 2: The intermediate compound is then treated with hydrogen chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-methylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where the aminomethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(aminomethyl)-3-methylaniline dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-methylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)aniline dihydrochloride
  • 3-methylaniline
  • 2-(aminomethyl)-4-methylaniline dihydrochloride

Uniqueness

2-(aminomethyl)-3-methylaniline dihydrochloride is unique due to the specific positioning of the aminomethyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

2770359-07-2

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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